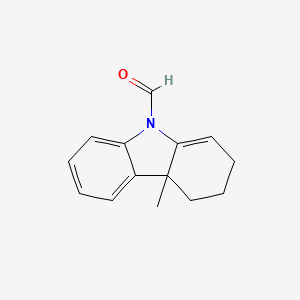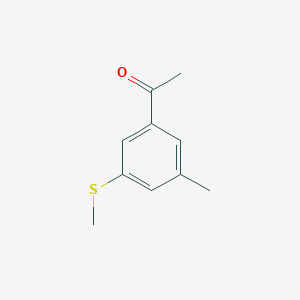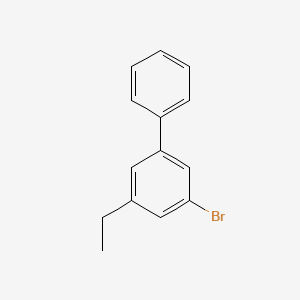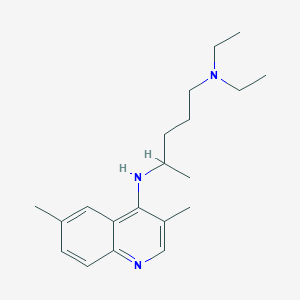
2-Chloro-3-fluoro-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluoro-4-phenylpyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-phenylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 4-phenylpyridine, followed by selective fluorination and chlorination. For instance, a typical synthetic route might include:
Halogenation: Starting with 4-phenylpyridine, a halogenation reaction is performed using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-Chloro-3-fluoro-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the chlorine atom with an amine or thiol group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH_2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H_2O_2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
科学的研究の応用
2-Chloro-3-fluoro-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 2-Chloro-3-fluoro-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and modulating cellular processes .
類似化合物との比較
Similar Compounds
2-Chloro-4-fluoropyridine: Similar in structure but lacks the phenyl group, which may affect its biological activity and chemical reactivity.
3-Chloro-4-fluorophenylpyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-3-fluoro-4-phenylpyridine is unique due to the specific arrangement of its substituents, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic and industrial applications.
特性
分子式 |
C11H7ClFN |
|---|---|
分子量 |
207.63 g/mol |
IUPAC名 |
2-chloro-3-fluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-10(13)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H |
InChIキー |
VZCCZHIGTZVMDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
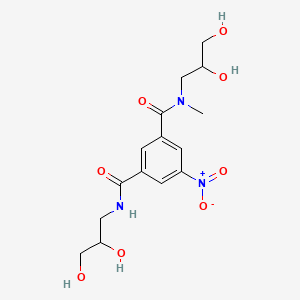

![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
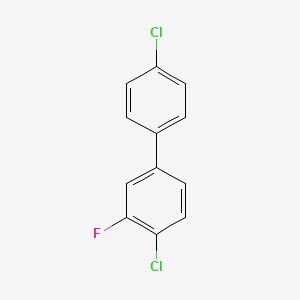
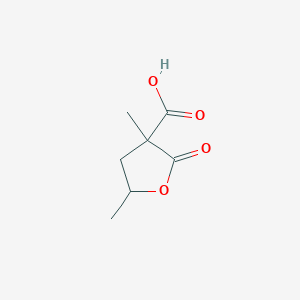

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

